

# Toxicological Profile of Hydroxycitronellal Dimethyl Acetal: An In-depth Technical Guide

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## Compound of Interest

Compound Name: *Hydroxycitronellal dimethyl acetal*

Cat. No.: *B087012*

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## Executive Summary

This technical guide provides a comprehensive toxicological profile of **Hydroxycitronellal dimethyl acetal** (CAS No. 141-92-4), a fragrance ingredient used in various consumer products. This document summarizes the available data on its physical and chemical properties, toxicokinetics, and toxicity endpoints, including acute toxicity, skin and eye irritation, skin sensitization, genotoxicity, repeated dose toxicity, and reproductive toxicity. Much of the safety assessment for **Hydroxycitronellal dimethyl acetal** relies on data from a read-across analogue, Hydroxycitronellal diethyl acetal (CAS No. 7779-94-4), and the application of the Threshold of Toxicological Concern (TTC) framework. This guide presents quantitative data in structured tables, details relevant experimental methodologies, and includes visualizations of key toxicological assessment workflows.

## Chemical and Physical Properties

Property	Value	Reference
Chemical Name	8,8-dimethoxy-2,6-dimethyl-2-octanol	PubChem
Synonyms	Laurinal, Hydroxycitronellal DMA	PubChem
CAS Number	141-92-4	[1]
Molecular Formula	C12H26O3	[1]
Molecular Weight	218.33 g/mol	[1]
Appearance	Colorless, slightly oily liquid	[2]
Odor	Delicate green floral	[2]
Boiling Point	252 °C at 760 mmHg	[2]
Solubility	Insoluble in water and glycerol; slightly soluble in alcohol; soluble in oils.	[2]
Density	0.925 - 0.930 g/cm <sup>3</sup>	[2]
Refractive Index	1.441 - 1.444	[2]

## Toxicokinetics (Metabolism)

Specific studies on the absorption, distribution, metabolism, and excretion (ADME) of **Hydroxycitronellal dimethyl acetal** are not readily available in the public domain. However, based on its chemical structure as an acetal, it is anticipated to be hydrolyzed to hydroxycitronellal and methanol in an acidic environment, such as the stomach. The resulting hydroxycitronellal would then likely undergo further metabolism.

## Toxicological Endpoints

### Acute Toxicity

Limited data is available for the acute toxicity of **Hydroxycitronellal dimethyl acetal**.

Endpoint	Species	Route	Value	Reference
LD50	Rat	Oral	> 5000 mg/kg	[3]

Experimental Protocol: A detailed experimental protocol for the cited LD50 study was not available in the reviewed literature. Typically, acute oral toxicity studies are conducted following OECD Guideline 420 (Acute Oral Toxicity - Fixed Dose Procedure), 423 (Acute Oral Toxicity - Acute Toxic Class Method), or 425 (Acute Oral Toxicity: Up-and-Down Procedure). These studies generally involve the administration of the test substance to fasted animals, followed by observation for a set period (e.g., 14 days) to monitor for mortality and clinical signs of toxicity.

## Skin and Eye Irritation

Information on the skin and eye irritation potential of **Hydroxycitronellal dimethyl acetal** is not detailed in the publicly available safety assessments. However, some sources suggest it may cause skin and eye irritation.[4][5] The parent aldehyde, hydroxycitronellal, is known to cause serious eye irritation.[6][7]

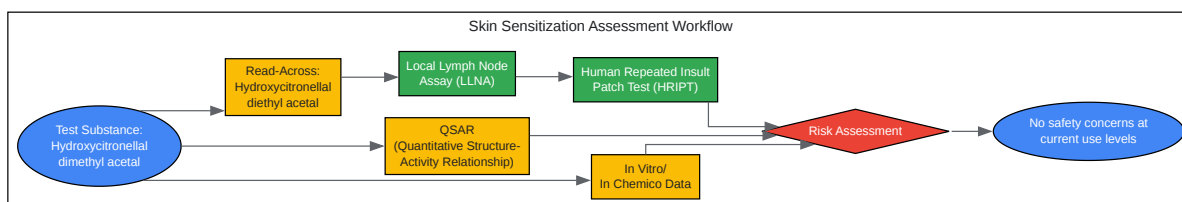
## Skin Sensitization

Data from **Hydroxycitronellal dimethyl acetal** and its read-across analogue, hydroxycitronellal diethyl acetal, indicate no safety concerns for skin sensitization at current declared levels of use.[8]

Experimental Protocols:

- Human Repeated Insult Patch Test (HRIPT): This test is used to assess the skin sensitization potential in humans.
  - Induction Phase: The test material is applied to the skin of human volunteers under an occlusive patch for a 24-hour period. This is repeated nine times over a three-week period at the same site.
  - Rest Period: A two-week rest period follows the induction phase.
  - Challenge Phase: A single patch application of the test material is made to a naive skin site. The site is observed for any allergic reactions.[3]

- Local Lymph Node Assay (LLNA): This is a murine model for identifying skin sensitizers.
  - The test substance is applied to the ears of mice for three consecutive days.
  - On day five, the proliferation of lymphocytes in the draining auricular lymph nodes is measured, typically by the incorporation of a radiolabelled nucleoside.
  - A stimulation index (SI) is calculated by comparing the proliferation in treated animals to that in vehicle-treated controls. An SI of 3 or greater is typically considered a positive result.[6]



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A simplified workflow for skin sensitization assessment.

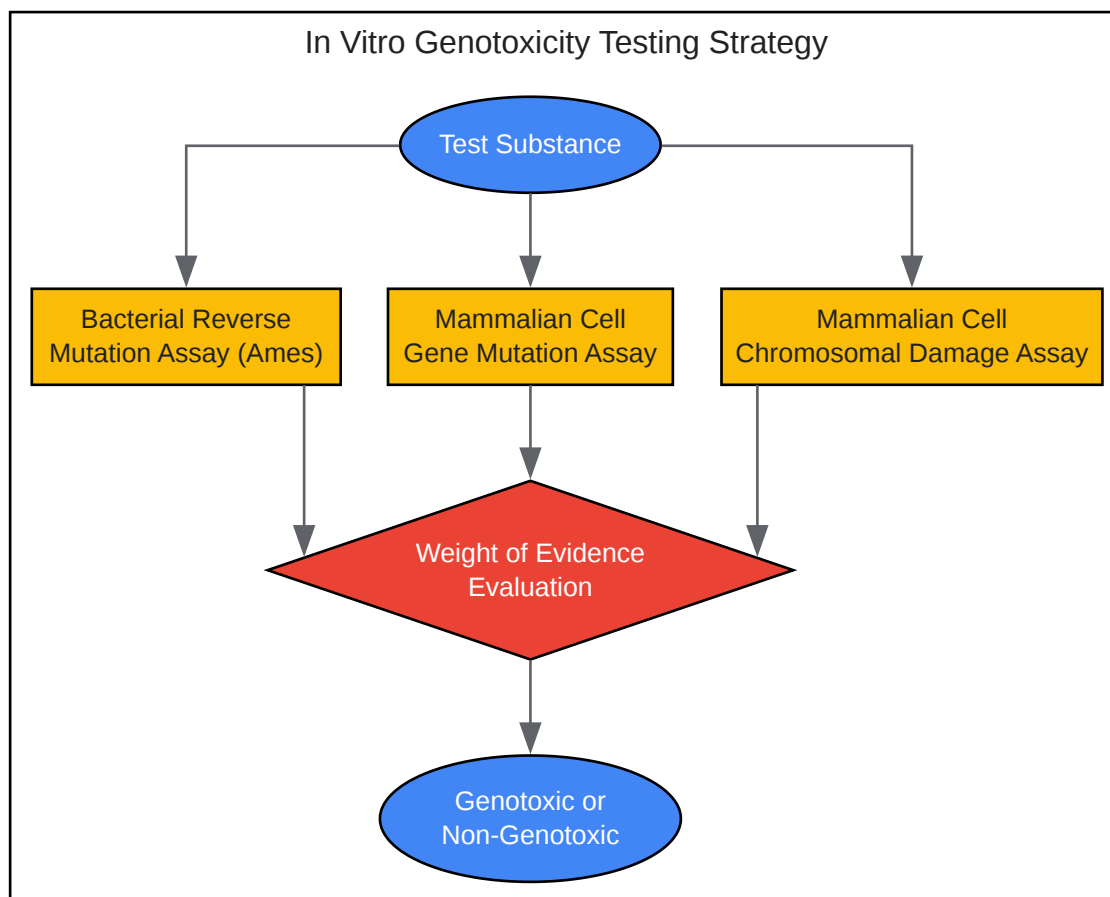
## Genotoxicity

Based on data from the read-across analogue, Hydroxycitronellal diethyl acetal, **Hydroxycitronellal dimethyl acetal** is not expected to be genotoxic.[8][9][10]

Experimental Protocols: Standard in vitro genotoxicity tests are typically conducted as a battery of assays to assess different endpoints:

- Bacterial Reverse Mutation Assay (Ames Test - OECD TG 471): This test uses various strains of *Salmonella typhimurium* and *Escherichia coli* to detect gene mutations (point mutations).

- In Vitro Mammalian Cell Gene Mutation Test (e.g., HPRT or MLA - OECD TG 476 or 490): These assays use mammalian cells to detect gene mutations.
- In Vitro Mammalian Chromosome Aberration Test (OECD TG 473) or In Vitro Micronucleus Test (OECD TG 487): These tests assess the potential of a substance to induce structural and/or numerical chromosomal damage in mammalian cells.



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A standard battery of in vitro genotoxicity tests.

## Repeated Dose, Reproductive, and Local Respiratory Toxicity

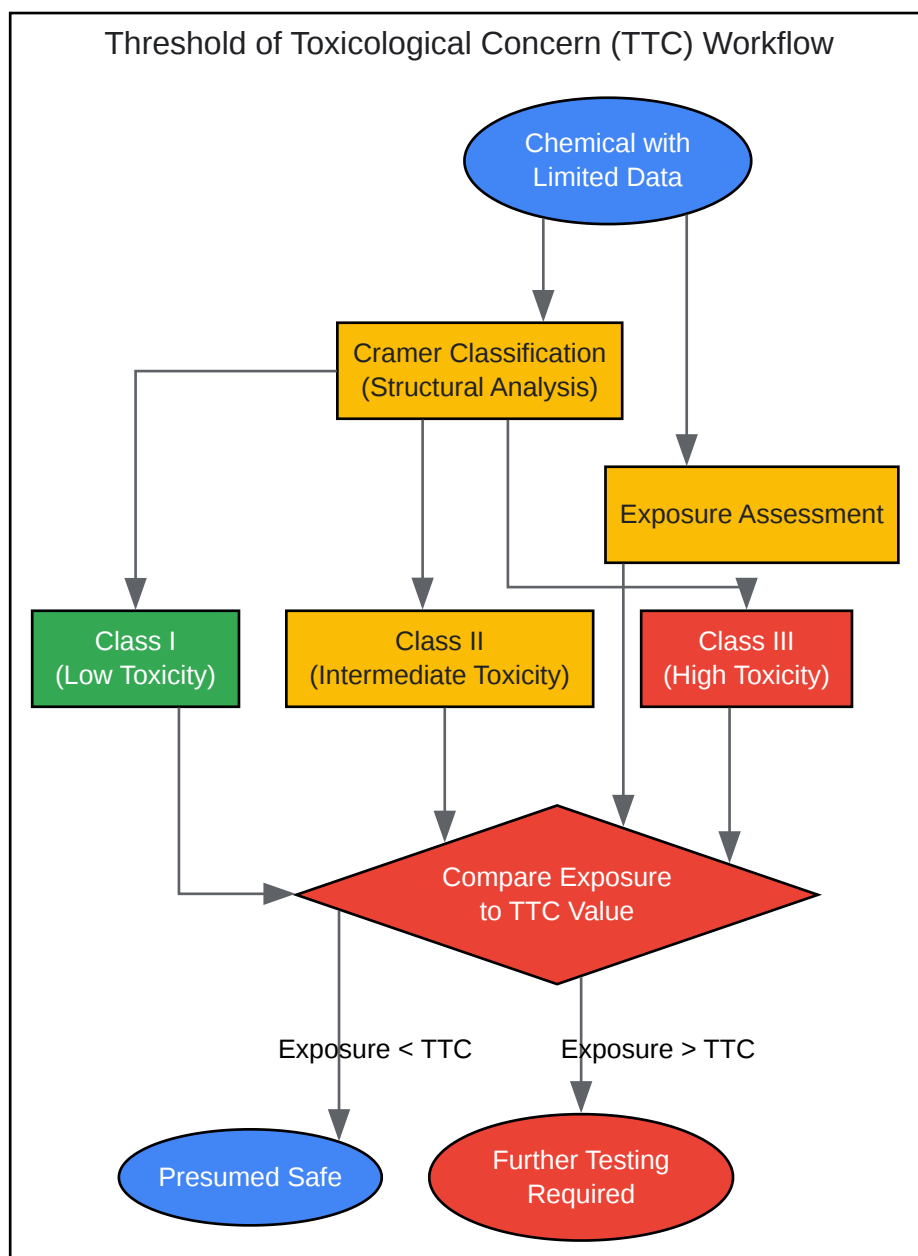
The repeated dose, reproductive, and local respiratory toxicity of **Hydroxycitronellal dimethyl acetal** were evaluated using the Threshold of Toxicological Concern (TTC) approach. The exposure to this substance is below the TTC for a Cramer Class I material.[8][9][10]

Endpoint	Threshold of Toxicological Concern (TTC)	Reference
Repeated Dose Toxicity	0.03 mg/kg/day	<a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Reproductive Toxicity	0.03 mg/kg/day	<a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a>
Local Respiratory Toxicity	1.4 mg/day	<a href="#">[8]</a> <a href="#">[9]</a> <a href="#">[10]</a>

#### Experimental Protocol: Threshold of Toxicological Concern (TTC) Approach

The TTC is a risk assessment tool used for chemicals with limited or no specific toxicity data. The process involves:

- **Structural Classification:** The chemical is assigned to a Cramer class based on its chemical structure and potential for toxicity. **Hydroxycitronellal dimethyl acetal** is classified as a Cramer Class I substance, which represents substances with low toxic potential.
- **Exposure Assessment:** The human exposure to the substance from all sources is estimated.
- **Comparison:** The estimated exposure is compared to the established TTC value for the assigned Cramer class. If the exposure is below the TTC value, the substance is considered to be of no significant risk.



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A general workflow for the TTC approach.

## Phototoxicity/Photoallergenicity

Based on an evaluation of its ultraviolet/visible (UV/Vis) absorption spectrum,

**Hydroxycitronellal dimethyl acetal** is not expected to be phototoxic or photoallergenic.[8]

## Conclusion

The available toxicological data, primarily derived from read-across and the Threshold of Toxicological Concern approach, support the safe use of **Hydroxycitronellal dimethyl acetal** in fragrance applications at current levels of use. It is considered to have low acute toxicity, is not expected to be genotoxic, and poses no significant risk for repeated dose, reproductive, or local respiratory effects. Furthermore, it is not considered to be a skin sensitizer under the current declared levels of use and is not expected to be phototoxic or photoallergenic. As with any chemical substance, adherence to good manufacturing practices and established safety guidelines is recommended.

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